![molecular formula C14H15FN2O2 B1303895 Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 58038-66-7](/img/structure/B1303895.png)
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Overview
Description
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS: 58038-66-7) is a fluorinated heterocyclic compound featuring a pyridoindole core with an ethyl carboxylate ester at position 2 and a fluorine atom at position 6. Its molecular formula is C₁₄H₁₅FN₂O₂, with a molecular weight of 262.28 g/mol . The fluorine substituent enhances electronic properties and metabolic stability, while the ethyl ester group improves solubility, making it a versatile intermediate in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxyl group at the 2nd position of the indole ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis typically involves multi-step processes, with critical reactions including:
a. Cyclization and Ring Formation
The pyridoindole core is constructed via cyclization reactions. For example, a Buchwald-Hartwig amination or Ullman-type coupling is employed to form the fused pyridine-indole system .
b. Fluorination
Fluorine is introduced at the 8-position using electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions .
c. Esterification
The ethyl ester group is installed via nucleophilic acyl substitution, where the carboxylate intermediate reacts with ethanol in the presence of a catalyst like H₂SO₄ .
Functional Group Reactivity
The compound’s reactivity is governed by its:
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Ethyl ester : Susceptible to hydrolysis (acid/base), transesterification, and nucleophilic substitution.
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Pyridoindole core : Participates in electrophilic aromatic substitution (e.g., nitration, halogenation).
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Fluorine : Enhances electron-withdrawing effects, directing substitution patterns.
Reaction Optimization Data
Key reaction conditions and outcomes are summarized below:
Scientific Research Applications
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The indole ring system can interact with various biological receptors, influencing cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 8-Position
The 8-position of the pyridoindole scaffold is critical for modulating biological activity. Key analogs include:
Key Insights :
- Fluorine : The target compound’s F atom improves binding affinity via electronegative effects and reduces oxidative metabolism compared to Br or CH₃ .
- Bromine : The Br analog’s larger size may enhance hydrophobic interactions but could reduce solubility .
Ester Group Modifications
The ester group at position 2 influences solubility and pharmacokinetics:
Key Insights :
- The ethyl ester in the target compound offers a compromise between steric bulk and metabolic clearance, whereas tert-butyl esters may prolong half-life but reduce synthetic yield .
Core Structural Analogues
Compounds with modified cores or additional functional groups:
Compound Name | Structural Features | Bioactivity | Reference |
---|---|---|---|
4-(8-Fluoro-...)-N-(1,3-thiazol-2-yl)butanamide | Thiazole-substituted butanamide moiety | Antitumor and anti-inflammatory | |
1-(8-Fluoro-...)-2-(1H-indol-1-yl)ethanone | Dual pyrido-indole framework | Enhanced antiviral activity | |
2-(2-Chlorophenyl)-1-(8-fluoro-...)ethanone | Chlorophenyl substituent | Ion channel modulation (cystic fibrosis) |
Key Insights :
- The thiazole moiety in butanamide derivatives introduces hydrogen-bonding capabilities, broadening therapeutic scope .
- Dual heterocyclic frameworks (e.g., pyrido-indole) synergize biological activities, as seen in antiviral agents .
Antimicrobial and Anticancer Potential
- The target compound exhibits antimicrobial activity, likely due to fluorine’s electronegativity disrupting microbial cell membranes .
- Pyridoindole derivatives with halogen substituents (F, Br, Cl) show promise in anticancer research, particularly in disrupting tau aggregates (Alzheimer’s disease) .
Ion Channel Modulation
- Fluorinated analogs like 2-(2-chlorophenyl)-1-(8-fluoro-...)ethanone are explored for cystic fibrosis treatment via ion channel regulation .
Biological Activity
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS No. 58038-66-7) is a synthetic compound that belongs to the class of pyridoindole derivatives. Its molecular formula is C₁₄H₁₅FN₂O₂, with a molecular weight of approximately 262.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and virology.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅FN₂O₂ |
Molecular Weight | 262.29 g/mol |
Melting Point | 172–173 °C |
CAS Number | 58038-66-7 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. In particular, it has shown promising results against breast cancer cell lines (e.g., MCF-7) with a GI50 value indicating significant growth inhibition.
Key Findings:
- Compounds related to this structure demonstrated inhibition of key proteins involved in cancer proliferation such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2).
- The most effective derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against MCF-7 cells .
Mechanistic Insights
The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic markers. Specifically:
- Increased activity of Caspases 3, 8, and 9 was observed.
- Alterations in the expression of Bax , Bcl2 , and p53 were noted, indicating a shift towards pro-apoptotic signaling pathways.
These findings suggest that this compound acts as a multi-targeted kinase inhibitor with potential applications in cancer therapy.
HIV Integrase Inhibition
In addition to its anticancer potential, derivatives of this compound have been evaluated for their activity against HIV-1 integrase. Structural modifications have led to enhanced inhibitory effects:
- A derivative demonstrated an IC50 value as low as 0.13 µM , indicating strong inhibition of integrase strand transfer activity.
Structural Optimization:
The introduction of specific functional groups on the indole core significantly improved binding affinity and inhibitory activity against integrase .
Case Studies
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Breast Cancer Cell Lines:
- Study Design: Evaluation of antiproliferative effects on MCF-7 cells.
- Results: Compounds exhibited significant inhibition with GI50 values correlating with structural modifications.
- Conclusion: Ethyl 8-fluoro derivatives are promising candidates for further development in breast cancer treatment.
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HIV Research:
- Study Design: Assessment of integrase inhibition using synthesized derivatives.
- Results: Enhanced activity observed with specific halogen substitutions on the indole structure.
- Conclusion: Potential for development as antiviral agents targeting HIV.
Q & A
Basic Research Questions
Q. What synthetic strategies are reported for Ethyl 8-fluoro-pyridoindole carboxylate derivatives?
The compound is synthesized via multi-step routes involving esterification and cyclization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 8-bromo-5-ethyl derivatives) are used to introduce substituents, followed by deprotection and functionalization . Ethyl esters are often prepared via nucleophilic substitution or condensation reactions with indole precursors, as seen in related pyridoindole syntheses . Key steps include optimizing reaction conditions (e.g., solvent, catalyst) and purification via column chromatography or recrystallization.
Q. How is the structural integrity of this compound validated in experimental settings?
Characterization relies on ESI-MS for molecular weight confirmation (e.g., m/z peaks matching theoretical values) and HPLC for purity assessment (>95% purity thresholds) . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, is critical for verifying substituent positions and ring saturation. For example, fluorine atoms in the 8-position are confirmed via F NMR shifts .
Q. What biological targets are associated with this compound in preclinical studies?
The compound is implicated in tau protein aggregation inhibition , a hallmark of Alzheimer’s disease, as described in patents targeting neurodegenerative disorders . Additional studies suggest interactions with benzodiazepine receptors (IC = 2.2 mM) and potential anticancer activity via indole-derived pharmacophores .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?
Chiral resolution methods, such as chiral HPLC or enzymatic catalysis, are recommended for enantiomer separation. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride has been used as a chiral precursor in related pyridazine-carboxamide syntheses . Solvent-free reactions or microwave-assisted synthesis may reduce side products and improve yield .
Q. What structure-activity relationship (SAR) insights exist for modifying the pyridoindole scaffold?
Substitutions at the 8-fluoro and 2-carboxylate positions significantly influence bioactivity. Fluorine enhances blood-brain barrier penetration in tau-targeting therapies, while ester groups improve solubility for in vivo testing . Comparative studies of analogs (e.g., tert-butyl vs. ethyl esters) reveal that bulkier groups reduce metabolic degradation but may hinder receptor binding .
Q. How should researchers address conflicting data on in vivo efficacy across studies?
Discrepancies in animal models (e.g., Wistar rats vs. transgenic Alzheimer’s mice) require rigorous control of variables like dosing schedules and behavioral assays. For example, a study using (±)-cis ethyl 8-methoxy derivatives in pharmacoresistant depression models highlights the need for standardized neurobehavioral tests (e.g., tail-flick assays) . Meta-analyses of pharmacokinetic parameters (e.g., half-life, bioavailability) across species are advised to reconcile differences .
Q. Methodological Guidance for Key Challenges
- Contradictory Biological Data : Use orthogonal assays (e.g., Western blotting for tau aggregation alongside receptor binding studies) to validate mechanisms .
- Low Synthetic Yields : Screen catalysts (e.g., Pd/C for hydrogenation) and protect reactive intermediates (e.g., Boc groups) to minimize side reactions .
- Analytical Uncertainty : Combine high-resolution mass spectrometry (HRMS) with X-ray crystallography for unambiguous structural confirmation .
Properties
IUPAC Name |
ethyl 8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAGMJMNTRNOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377496 | |
Record name | Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58038-66-7 | |
Record name | Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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